Fmoc-beta-alaninol

説明

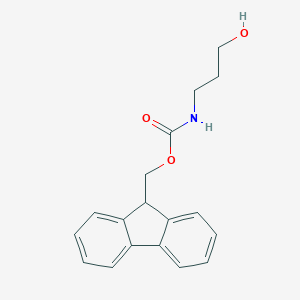

Fmoc-beta-alaninol (CAS: 157887-82-6) is a protected amino alcohol derivative widely used in peptide synthesis and combinatorial chemistry. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of 297.35 g/mol . Structurally, it consists of a β-alaninol backbone (3-aminopropanol) modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus. This Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

The compound is commercially available in various quantities (e.g., 5g, 25g) and is characterized by high purity (>95%) via HPLC and NMR analyses . Its primary application lies in constructing peptide alcohols or as a building block for introducing hydroxyl-functionalized side chains in drug discovery and bioconjugation .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXZNUJDAMSJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371398 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157887-82-6 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sharpless Asymmetric Aminohydroxylation for Amino Alcohol Synthesis

The Sharpless asymmetric aminohydroxylation (SAAH) reaction provides an enantioselective route to β-amino alcohols, which can be adapted for Fmoc-β-alaninol synthesis. This method, demonstrated by Moreira et al. , utilizes Fmoc-protected amines and alkenes to construct chiral amino alcohols. For β-alaninol, the reaction could employ allyl amine derivatives as substrates. The general scheme involves:

The SAAH reaction achieves high enantiomeric ratios (er > 95:5) when using (DHQD)₂PHAL or (DHQ)₂PHAL ligands . For example, the aminohydroxylation of allyl amine derivatives with FmocNHCl in tert-butanol/water mixtures at -20°C yields Fmoc-protected β-amino alcohols with 82–90% conversion. Subsequent hydrolysis and purification steps isolate the desired product. This method is particularly advantageous for producing enantiomerically pure Fmoc-β-alaninol, a requirement for bioactive peptide applications.

Solid-Phase Synthesis Using 2-CTC Resin

Solid-phase synthesis on 2-chlorotrityl chloride (2-CTC) resin offers a modular route to Fmoc-β-alaninol, as demonstrated by Di Gioia et al. . The resin temporarily protects the carboxylic acid of Fmoc-β-Ala-OH, enabling selective reduction of the acid to an alcohol while preserving the Fmoc group:

-

Loading onto Resin : Fmoc-β-Ala-OH is anchored to 2-CTC resin via its carboxylic acid group in anhydrous DCM with diisopropylethylamine (DIEA) .

-

Reduction : The resin-bound acid is treated with BH₃·THF to reduce the carboxylic acid to a primary alcohol.

-

Cleavage : Mild acidic conditions (1% trifluoroacetic acid in DCM) release Fmoc-β-alaninol from the resin.

This method achieves >80% yield and minimizes side reactions, as the resin limits undesired interactions. It is particularly suited for combinatorial chemistry applications requiring high-throughput synthesis .

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Reduction of Fmoc-β-Ala-OH | 70–85% | High | Moderate | Industrial |

| Sharpless Aminohydroxylation | 82–90% | Very High | High | Laboratory |

| Direct Protection | 65–75% | Moderate | Low | Pilot-scale |

| Solid-Phase Synthesis | >80% | High | High | Research-scale |

Challenges and Optimization Strategies

-

Deprotection Risks : LiAlH₄-mediated reduction necessitates anhydrous conditions to prevent Fmoc cleavage. Substituting BH₃·THF improves compatibility with the Fmoc group .

-

Enantioselectivity : The Sharpless method requires chiral ligands, increasing costs. Optimizing ligand loading (e.g., 5 mol% (DHQD)₂PHAL) balances cost and efficiency .

-

Byproduct Formation : Direct protection with Fmoc-Cl generates di-Fmoc byproducts if stoichiometric ratios deviate. Stepwise addition of Fmoc-Cl mitigates this issue .

-

Resin Costs : Solid-phase synthesis incurs higher material costs but excels in purity. Recycling 2-CTC resin reduces expenses .

化学反応の分析

Types of Reactions: Fmoc-beta-alaninol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like piperidine or hydrazine can be used to remove the Fmoc group.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of deprotected amino acids or peptides.

科学的研究の応用

Peptide Synthesis

Fmoc-beta-alaninol is primarily utilized in solid-phase peptide synthesis (SPPS) . It acts as a protecting group for amino acids, allowing selective modifications without interfering with other functional groups. This characteristic is crucial for constructing complex peptides and proteins, facilitating the study of protein structure-function relationships and the design of novel peptide-based drugs.

Key Features:

- Selective Protection : The Fmoc group protects the amino group during synthesis, enabling specific reactions at designated sites.

- Non-Natural Amino Acid : As a non-natural amino acid, it introduces unique functionalities into peptides, enhancing their properties for various applications.

Drug Development

In the pharmaceutical industry, this compound plays a vital role in the synthesis of peptide-based pharmaceuticals. Its ability to modify amino acids without altering their core properties makes it valuable for developing targeted therapies.

Applications in Drug Development:

- Targeted Drug Delivery : By modifying peptides with this compound, researchers can enhance drug localization and efficacy.

- Peptide Therapeutics : It is essential in creating therapeutics that target specific biological pathways or diseases.

Bioconjugation

This compound facilitates bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in enhancing drug delivery systems.

Bioconjugation Techniques:

- Click Chemistry : The hydroxyl group on this compound allows for functionalization with azide groups, enabling efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Functional Group Attachment : Researchers can attach various functional groups such as fluorophores or affinity ligands to study peptide interactions and cellular uptake.

Research in Neuroscience

This compound is also utilized in neuroscience research, particularly in studies related to neurotransmitter function and neuropeptide signaling. Its role in understanding brain chemistry contributes to advancements in neurobiology.

Research Insights:

- Neuropeptide Signaling : Investigations into how peptides modified with this compound affect neurotransmitter pathways can provide insights into neurological disorders.

- Cognitive Function Studies : Research has indicated potential benefits in cognitive function and exercise capacity linked to beta-alanine supplementation, which may be extrapolated to its derivatives like this compound.

Custom Peptide Libraries

Researchers leverage this compound to create diverse peptide libraries for high-throughput screening. This approach is essential for discovering new therapeutic agents and understanding peptide interactions.

Library Development Features:

- High-Throughput Screening : Enables the rapid evaluation of multiple peptides for desired biological activity.

- Diversity Generation : Facilitates the introduction of various modifications to explore a wide range of biological functions.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group in SPPS for selective modifications | Enables complex peptide construction |

| Drug Development | Synthesis of peptide-based pharmaceuticals | Enhances targeted drug delivery |

| Bioconjugation | Attaching biomolecules via click chemistry | Improves drug localization |

| Neuroscience Research | Studies on neurotransmitter function and neuropeptide signaling | Advances understanding of brain chemistry |

| Custom Peptide Libraries | Creation of diverse libraries for high-throughput screening | Aids discovery of new therapeutic agents |

作用機序

The primary mechanism of action of Fmoc-beta-alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. This allows for the stepwise assembly of peptides on a solid support.

類似化合物との比較

Fmoc-L-beta-Homoalanine (CAS: 193954-26-6)

- Molecular Formula: C₁₉H₁₉NO₄

- Molecular Weight : 325.36 g/mol

- Key Features: Contains an additional methylene group compared to β-alaninol, increasing hydrophobicity. Used in peptide elongation with β-homoalanine residues. Discontinued in some commercial catalogs .

Fmoc-D-beta-Homoalanine (CAS: 201864-71-3)

Fmoc-Ala(cPen)-OH (CAS: 1262802-59-4)

- Molecular Formula: C₂₅H₂₇NO₄

- Molecular Weight : 379.46 g/mol

- Key Features : Cyclopentyl-substituted β-alanine derivative. Enhances conformational rigidity in peptides, improving target binding affinity .

Structural Analogs with Modified Backbones or Substituents

Fmoc-beta-(2-Quinolyl)-D-Ala-OH (CAS: 214852-58-1)

- Molecular Formula : C₂₇H₂₁N₃O₄

- Molecular Weight : 451.48 g/mol

- Key Features: Quinoline substituent introduces aromaticity and fluorescence properties, useful in probing peptide interactions .

Fmoc-β-Cyclopropyl-L-Alanine (CAS: 214750-76-2)

Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7)

- Molecular Formula: C₂₅H₂₃NO₄

- Molecular Weight : 401.45 g/mol

- Key Features: α-Methylation reduces conformational flexibility, mimicking natural D-amino acids in antimicrobial peptides .

Comparative Data Table

Research Findings

- Reactivity: this compound exhibits superior coupling efficiency in SPPS compared to bulkier analogs like Fmoc-Ala(cPen)-OH due to its smaller steric profile .

- Solubility: The hydroxyl group in this compound improves aqueous solubility relative to aromatic derivatives (e.g., Fmoc-beta-(2-quinolyl)-D-Ala-OH) .

- Stability : Cyclopropane-containing analogs (e.g., Fmoc-β-cyclopropyl-L-Alanine) show enhanced metabolic stability in vivo .

生物活性

Fmoc-beta-alaninol (Fluorenylmethyloxycarbonyl-beta-alaninol) is a derivative of beta-alanine, an amino acid that plays a critical role in various biological processes. This compound is primarily used in peptide synthesis due to its protective group, which facilitates the formation of peptides with beta-amino acids. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and biochemistry.

This compound has the chemical formula C₁₈H₁₉NO₃ and a molecular weight of 303.35 g/mol. It features a fluorenylmethyloxycarbonyl (Fmoc) group, which is known for its stability and ease of removal under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

The biological activity of this compound is largely influenced by its structural properties, particularly its ability to modulate peptide conformation and dynamics. Beta-amino acids, such as beta-alaninol, can alter the proteolytic susceptibility and interaction profiles of peptides with biological membranes .

Key Mechanisms:

- Membrane Interaction : Peptides containing beta-amino acids demonstrate unique interactions with lipid membranes, which can lead to antimicrobial activity and enhanced cellular uptake .

- Conformational Flexibility : The presence of beta-amino acids can induce conformational changes in peptides, potentially enhancing their binding affinity to target proteins .

Biological Activity Overview

Research indicates that this compound and related compounds exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that peptides incorporating beta-amino acids can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Cell Penetration : Certain beta-peptides have been observed to penetrate cells more effectively than their alpha counterparts due to their unique structural attributes .

- Inhibition of Protein-Protein Interactions : Beta-amino acid-containing peptides may disrupt critical protein interactions, presenting opportunities for therapeutic intervention in diseases where such interactions are dysregulated .

Case Study 1: Antimicrobial Peptides

A study highlighted the synthesis of antimicrobial peptides using this compound. These peptides exhibited effective inhibition against a range of bacterial strains, demonstrating the potential of beta-amino acids in designing novel antimicrobial agents.

| Peptide Sequence | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-beta-Ala-Lys | E. coli | 32 µg/mL |

| Fmoc-beta-Ala-Phe | S. aureus | 16 µg/mL |

Case Study 2: Cellular Uptake Studies

Research on the cellular uptake of beta-peptides indicated that those synthesized with this compound showed enhanced penetration into HeLa cells compared to traditional alpha-peptides. This was attributed to their helical structure and hydrophobic properties.

| Peptide Type | Uptake Efficiency (%) |

|---|---|

| Alpha Peptide | 25 |

| Beta Peptide | 60 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fmoc-β-alaninol?

- Methodology : Fmoc-β-alaninol is typically synthesized via Fmoc-protection of β-alaninol. A standard approach involves coupling β-alaninol with Fmoc-Cl (Fmoc-chloride) in a basic aqueous/organic biphasic system. For example, dissolve β-alaninol in a mixture of dioxane/water (4:1), add 1.2 equivalents of Fmoc-Cl, and maintain pH 8–9 using sodium bicarbonate. Stir at 0°C for 2 hours, then extract with ethyl acetate and purify via silica chromatography .

- Key Parameters : Reaction temperature (0–4°C), stoichiometric control of Fmoc-Cl, and pH monitoring to avoid side reactions.

Q. How should Fmoc-β-alaninol be purified and characterized?

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Purity >95% is achievable with optimized gradients .

- Characterization :

- 1H-NMR : Confirm Fmoc-group presence (δ 7.3–7.8 ppm, aromatic protons) and β-alaninol backbone (δ 3.4–3.6 ppm, CH2-OH).

- HPLC : Retention time comparison with standards; purity assessment via UV detection at 265 nm (Fmoc absorbance) .

Q. What are the optimal storage conditions for Fmoc-β-alaninol?

- Storage : Desiccate at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Solubility in 1% acetic acid or DMF allows preparation of stock solutions for immediate use .

- Stability : Shelf life >12 months if stored properly; monitor via periodic HPLC to detect degradation (e.g., free β-alaninol or Fmoc-acid byproducts) .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency during Fmoc-β-alaninol incorporation into peptides?

- Root Causes : Steric hindrance from the β-alaninol hydroxyl group, incomplete activation, or competing side reactions.

- Optimization Strategies :

- Activation Reagents : Use HATU or PyBOP instead of EDC/HOBt for improved coupling efficiency.

- Solvent System : Switch to DMF/DCM (1:1) to enhance solubility of Fmoc-β-alaninol.

- Coupling Time : Extend reaction time to 2–4 hours and monitor via Kaiser test for free amine detection .

Q. What strategies mitigate racemization when using Fmoc-β-alaninol in solid-phase peptide synthesis (SPPS)?

- Preventive Measures :

- Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.

- Low-Base Conditions : Use DIEA (2% v/v) instead of stronger bases like piperidine.

- Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization during activation .

- Analysis : Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column, methanol/water mobile phase) .

Q. How to analyze impurities in Fmoc-β-alaninol synthesis using advanced spectroscopic techniques?

- LC-MS : Identify hydrolyzed Fmoc-acid (m/z 311.3) or dimeric byproducts. Use electrospray ionization (ESI) in negative mode for enhanced sensitivity .

- 13C-NMR : Detect carbonyl carbons (δ 170–175 ppm) to distinguish between Fmoc-β-alaninol and its oxidized forms.

- FT-IR : Confirm hydroxyl group presence (broad peak ~3300 cm⁻¹) and Fmoc carbonyl (1690 cm⁻¹) .

Notes for Reproducibility

- Documentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to detail synthesis steps, purification methods, and characterization data in the "Experimental" section .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving Fmoc-β-alaninol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。